molecular formula C20H20N6O3S B2991895 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021031-06-0

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2991895
CAS RN: 1021031-06-0
M. Wt: 424.48
InChI Key: YMULWHOFTVNAEQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyridazine ring, and a thiazole ring . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , or computational modeling . These methods can provide detailed information about the arrangement of atoms in the molecule and their chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the methoxy group might undergo demethylation under acidic conditions, while the triazolopyridazine ring might participate in electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure . For example, the presence of polar functional groups might increase its solubility in water, while the presence of aromatic rings might increase its stability.

Scientific Research Applications

Synthesis and Characterization

Research efforts in this area often focus on the synthesis and characterization of novel compounds with potential biological activities. For example, El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were screened for antimicrobial activity, highlighting the approach to exploring the therapeutic potentials of such compounds (El‐Kazak & Ibrahim, 2013).

Biological and Antimicrobial Activity

Another aspect of scientific research involves assessing the biological and antimicrobial properties of synthesized compounds. Gilava et al. (2020) conducted a potent synthesis of a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This study exemplifies how novel compounds are characterized and assessed for their potential therapeutic uses (Gilava, Patel, Ram, & Chauhan, 2020).

Antitumor Activities

Research also delves into the antitumor activities of novel compounds. Stevens et al. (1987) explored the antitumor activity and pharmacokinetics of a series of 3-alkyl analogues of experimental antitumor drugs, providing insights into the methodologies for evaluating novel cancer therapies (Stevens et al., 1987).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules with which it interacts . For example, if this compound is a pharmaceutical, it might interact with specific proteins or enzymes in the body to exert its effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activities . For example, if this compound is a pharmaceutical, it might have side effects at high doses.

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and biological activities . For example, researchers might investigate new methods of synthesizing this compound, or they might study its potential uses in medicine or industry.

properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-12-18(30-13(2)22-12)20(27)21-9-10-29-17-8-7-16-23-24-19(26(16)25-17)14-5-4-6-15(11-14)28-3/h4-8,11H,9-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMULWHOFTVNAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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